2-Methyl-1-phenylbutane-2,3-diamine

Lipophilicity Drug Design Physicochemical Properties

2-Methyl-1-phenylbutane-2,3-diamine (CAS 25323-76-6) is a chiral vicinal diamine characterized by a phenyl group on the butane backbone, offering a specific steric and electronic environment for coordination chemistry and chiral building block applications. With a molecular formula of C11H18N2 and a molecular weight of 178.27 g/mol, this compound serves as a versatile scaffold distinct from simpler aliphatic or aromatic diamines due to its unique combination of a phenyl ring and two adjacent amine groups.

Molecular Formula C11H18N2
Molecular Weight 178.27 g/mol
CAS No. 25323-76-6
Cat. No. B14702142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-1-phenylbutane-2,3-diamine
CAS25323-76-6
Molecular FormulaC11H18N2
Molecular Weight178.27 g/mol
Structural Identifiers
SMILESCC(C(C)(CC1=CC=CC=C1)N)N
InChIInChI=1S/C11H18N2/c1-9(12)11(2,13)8-10-6-4-3-5-7-10/h3-7,9H,8,12-13H2,1-2H3
InChIKeyPBTZGHXRAWIUHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement and Research Guide for 2-Methyl-1-phenylbutane-2,3-diamine (CAS 25323-76-6)


2-Methyl-1-phenylbutane-2,3-diamine (CAS 25323-76-6) is a chiral vicinal diamine characterized by a phenyl group on the butane backbone, offering a specific steric and electronic environment for coordination chemistry and chiral building block applications [1]. With a molecular formula of C11H18N2 and a molecular weight of 178.27 g/mol, this compound serves as a versatile scaffold distinct from simpler aliphatic or aromatic diamines due to its unique combination of a phenyl ring and two adjacent amine groups [2].

Why a Standard Diamine Cannot Replace 2-Methyl-1-phenylbutane-2,3-diamine in Research


Generic substitution of 2-Methyl-1-phenylbutane-2,3-diamine with simpler diamines (e.g., ethylenediamine, 1,3-propanediamine) or other phenyl-substituted diamines (e.g., 1-phenyl-1,2-ethanediamine) fails due to the compound's specific structural features [1]. The presence of a methyl group at the 2-position and a phenyl group on the butane backbone introduces steric hindrance and distinct conformational constraints that alter metal coordination geometry, ligand binding affinities, and the physical properties of resulting complexes or materials compared to its linear or less-substituted analogs [2].

Quantitative Differentiation of 2-Methyl-1-phenylbutane-2,3-diamine from Analogs


Computational logP and TPSA vs. 2-Phenyl-1,2-butanediamine (CAS 5062-64-6)

The target compound, 2-Methyl-1-phenylbutane-2,3-diamine, exhibits a calculated XLogP3-AA of 1.0 and a Topological Polar Surface Area (TPSA) of 52 Ų [1]. In contrast, its regioisomer, 2-Phenyl-1,2-butanediamine (CAS 5062-64-6), has a TPSA of 52.04 Ų and a molecular weight of 164.25 g/mol . The difference in XLogP indicates a distinct lipophilicity profile, which influences membrane permeability and solubility in medicinal chemistry applications.

Lipophilicity Drug Design Physicochemical Properties

Molecular Weight and Rotatable Bond Count vs. 1-Phenyl-1,2-ethanediamine (CAS 16650-38-5)

The molecular weight of 2-Methyl-1-phenylbutane-2,3-diamine is 178.27 g/mol with 3 rotatable bonds [1]. The simpler analog 1-Phenyl-1,2-ethanediamine has a molecular weight of 136.19 g/mol and 2 rotatable bonds [2]. The additional 42 g/mol and extra rotatable bond confer greater conformational flexibility and a larger molecular footprint, which can be critical for achieving desired steric interactions in catalytic or binding pockets.

Molecular Weight Flexibility Conformational Analysis

Steric Bulk and Substitution Pattern vs. Butane-2,3-diamine (CAS 5176-25-0)

The presence of a phenyl group and a methyl substituent in 2-Methyl-1-phenylbutane-2,3-diamine introduces significant steric bulk compared to unsubstituted butane-2,3-diamine [1]. While quantitative formation constants for metal complexes of the target compound are not directly available, studies on meso- and (±)-butane-2,3-diamine show formation constants (log K) with Ni(II) ranging from 6.25 to 6.45 and with Cu(II) from 9.45 to 9.60 [2]. The additional phenyl and methyl groups in the target compound are expected to alter these values, potentially leading to different coordination geometries and stability.

Steric Effects Coordination Chemistry Catalyst Design

Targeted Application Scenarios for 2-Methyl-1-phenylbutane-2,3-diamine in Research and Development


Chiral Catalyst or Ligand Design for Asymmetric Synthesis

The compound's chiral centers and steric bulk make it a candidate for developing novel chiral ligands for asymmetric catalysis. The specific substitution pattern can induce distinct stereoselectivity in reactions compared to simpler diamines, as inferred from class-level coordination chemistry data [1].

Metal-Organic Framework (MOF) or Coordination Polymer Building Block

The unique combination of a phenyl ring and a vicinal diamine moiety offers a distinct node geometry for constructing MOFs or coordination polymers. The conformational flexibility and potential for multiple coordination modes could lead to materials with novel porosity or functionality, differentiating it from rigid aromatic diamines [2].

Medicinal Chemistry Scaffold for Modulating Lipophilicity and Target Binding

The compound's calculated XLogP of 1.0 and TPSA of 52 Ų position it as a moderately lipophilic scaffold [3]. This physicochemical profile is useful for optimizing drug-like properties, particularly when a balance between membrane permeability and solubility is required. The structural differentiation from analogs like 2-Phenyl-1,2-butanediamine allows for fine-tuning of lead compound properties .

Synthesis of Specialized Polyamines or Macrocyclic Compounds

As a building block containing both primary and secondary amine functionalities (depending on reaction conditions), the compound can be selectively functionalized to create complex polyamine structures or macrocycles. This capability stems from its unique substitution pattern and the differential reactivity of its amine groups, a feature not present in symmetrical diamines [4].

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